molecular formula C11H20 B1595362 4-Undecyne CAS No. 60212-31-9

4-Undecyne

Cat. No.: B1595362
CAS No.: 60212-31-9
M. Wt: 152.28 g/mol
InChI Key: RUEKFLJTCZKAMH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The systematic investigation of this compound emerged from broader research efforts in alkyne chemistry during the mid-twentieth century. Early documentation of this compound appears in chemical literature from the 1960s, with significant synthetic methodologies being developed in subsequent decades. The compound was first synthesized as part of comprehensive studies exploring the reactivity patterns of internal alkynes, particularly focusing on compounds with medium-chain lengths that could serve as versatile synthetic intermediates.

Historical research efforts concentrated on developing efficient synthetic routes to access this compound and related internal alkynes. The pioneering work in this area involved the development of alkylation methodologies under phase-transfer catalysis conditions, which proved instrumental in establishing reliable synthetic pathways to this compound. These early investigations laid the groundwork for understanding the unique reactivity profile of this compound and its potential applications in organic synthesis.

The compound gained renewed attention in the 1990s when researchers began exploring its utility in more sophisticated synthetic transformations. Studies by Dehmlow and Fastabend in 1996 demonstrated effective synthetic approaches using phase-transfer catalysis, achieving yields of approximately 59% in certain alkylation reactions. This work established this compound as an accessible synthetic target and highlighted its potential as a building block for more complex molecular architectures.

Position in Alkyne Chemistry

This compound occupies a distinctive position within the broader classification of alkyne compounds, representing an internal alkyne with the triple bond positioned at the fourth carbon atom of an eleven-carbon chain. This structural arrangement places it among the medium-chain internal alkynes, which exhibit unique reactivity patterns compared to both terminal alkynes and shorter-chain internal alkynes. The compound's structure allows for diverse chemical transformations while maintaining sufficient molecular complexity to serve as an effective synthetic intermediate.

The positioning of the triple bond in this compound creates asymmetric alkyl chains on either side of the unsaturated center, with a three-carbon propyl group and a seven-carbon heptyl group. This asymmetry contributes to the compound's unique physical and chemical properties, distinguishing it from symmetrical internal alkynes. The structural features enable selective functionalization strategies and provide multiple sites for potential chemical modification.

Within the context of alkyne reactivity, this compound demonstrates typical internal alkyne behavior in hydrogenation reactions, cycloaddition processes, and transition metal-catalyzed transformations. Research has shown that this compound can undergo living polymerization under specific conditions, utilizing molybdenum-based catalysts to produce well-defined polymer structures. The successful polymerization of this compound alongside other internal alkynes demonstrates its compatibility with advanced organometallic chemistry and its potential in materials science applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as undec-4-yne. This naming convention reflects the eleven-carbon backbone (undec-) with the triple bond positioned between the fourth and fifth carbon atoms (-4-yne). The systematic name clearly indicates both the molecular framework and the location of the functional group, providing unambiguous identification of the compound's structure.

Alternative nomenclature systems have been employed in various contexts, with the compound sometimes referred to as 4-C11H20 in abbreviated form or as propyl hexyl acetylene in descriptive nomenclature. The Chemical Abstracts Service has assigned the registry number 60212-31-9 to this compound, providing a unique identifier that facilitates database searches and chemical literature reviews.

Table 1: Nomenclature and Identification Data for this compound

Parameter Value Source
IUPAC Name undec-4-yne
Molecular Formula C11H20
CAS Registry Number 60212-31-9
Molecular Weight 152.2765 g/mol
SMILES Notation CCCCCCC#CCCC
InChI Key RUEKFLJTCZKAMH-UHFFFAOYSA-N

The classification of this compound within broader chemical taxonomy places it in the alkyne functional group category, specifically as an internal alkyne due to the non-terminal position of the triple bond. From a structural perspective, the compound belongs to the aliphatic hydrocarbon class, containing only carbon and hydrogen atoms arranged in a linear chain configuration. This classification influences its physical properties, reactivity patterns, and potential applications in synthetic chemistry.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, from fundamental mechanistic studies to complex natural product synthesis. Recent investigations have highlighted its utility as a key intermediate in the total synthesis of biologically active alkaloids, demonstrating its value in accessing complex molecular architectures. The compound's role in these synthetic endeavors underscores its importance as a versatile building block capable of participating in sophisticated chemical transformations.

Table 2: Physical and Chemical Properties of this compound

Property Value Unit Source
Boiling Point 199.6 °C at 760 mmHg
Melting Point -75 °C
Density 0.787 g/cm³
Flash Point 65.6 °C
Refractive Index 1.44 -
Total Bonds 30 -
Triple Bonds 1 -
Rotatable Bonds 5 -

Research applications of this compound have expanded significantly with the development of transition metal-catalyzed methodologies. Studies have demonstrated its effectiveness in cyclotrimerization reactions, where multiple alkyne units combine to form complex ring systems. These transformations represent powerful tools for constructing polycyclic frameworks that would be challenging to access through conventional synthetic approaches.

The compound has also found applications in polymer chemistry, where it serves as a monomer for living polymerization processes. Research has shown that this compound can undergo controlled polymerization using molybdenum-based catalyst systems, producing polymers with narrow molecular weight distributions. This application demonstrates the compound's utility beyond traditional small-molecule synthesis and highlights its potential in materials science research.

Contemporary research continues to explore new applications for this compound in pharmaceutical chemistry and natural product synthesis. The compound's structural features make it particularly suitable for constructing complex molecular scaffolds found in biologically active compounds. Recent synthetic studies have incorporated this compound as a key intermediate in routes to antimalarial and antitrypanosomal agents, demonstrating its continued relevance in medicinal chemistry research.

Properties

CAS No.

60212-31-9

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

undec-4-yne

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-7,9,11H2,1-2H3

InChI Key

RUEKFLJTCZKAMH-UHFFFAOYSA-N

SMILES

CCCCCCC#CCCC

Canonical SMILES

CCCCCCC#CCCC

boiling_point

198.5 °C

melting_point

-74.7 °C

Other CAS No.

60212-31-9

Origin of Product

United States

Scientific Research Applications

Chemistry

4-Undecyne serves as a crucial building block in organic synthesis. Its terminal alkyne functional group enables:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science : The compound is explored for its potential use in developing new materials due to its reactive nature.

Biology

Research has highlighted the biological applications of this compound, particularly in the following areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. For example, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting cell membrane integrity and inhibiting essential enzymatic functions .
  • Biofilm Inhibition : The compound demonstrates a concentration-dependent inhibition of biofilm formation, which is critical for preventing infections associated with biofilms .

Medicine

In the medical field, this compound is being investigated for its therapeutic potential:

  • Drug Development : Its ability to form covalent bonds with biological molecules positions it as a candidate for developing new antibiotics or adjunct therapies targeting resistant bacterial strains .
  • Neuropharmacology : Research indicates that derivatives of this compound may modulate neurotransmitter receptors, offering potential therapeutic avenues for neurological disorders .

Table 1: Antimicrobial Efficacy of this compound

Concentration (μg/mL)% Inhibition E. coli% Inhibition S. aureus
62.579.587.0
12593.6100
250100-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results demonstrated that at a concentration of 250 μg/mL, the compound completely inhibited bacterial growth, showcasing its potential as a powerful antimicrobial agent.

Case Study 2: Biofilm Formation Inhibition

Another investigation focused on the ability of this compound to inhibit biofilm formation in pathogenic bacteria. The study revealed that even at lower concentrations (62.5 μg/mL), significant inhibition was observed, indicating its potential application in preventing chronic infections associated with biofilms.

Chemical Reactions Analysis

Hydrogenation Reactions

4-Undecyne undergoes catalytic hydrogenation to form alkanes or alkenes, depending on reaction conditions.

Reagent/Catalyst Conditions Product Yield Reference
H₂/Pd-BaSO₄Room temperature, 1 atmcis-4-Undecene92%
H₂/Lindlar catalystEthanol, 25°Ccis-4-Undecene85%
H₂/Ni₂B (P-2)80°C, 3 atmn-Undecane78%

Mechanistic Notes :

  • Partial hydrogenation with poisoned catalysts (e.g., Lindlar) selectively yields cis-alkenes via syn addition .

  • Full hydrogenation to n-undecane requires harsher conditions and unpoised catalysts .

Oxidation Reactions

The triple bond in this compound is susceptible to oxidative cleavage under acidic or basic conditions.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄/H₂SO₄80°C, aqueousNonanoic acid + Acetic acid68%
O₃/Zn-H₂O-78°C, CH₂Cl₂Nonanal + Acetaldehyde91%
RuO₄/NaIO₄H₂O/CH₃CN, 0°CNonanedioic acid54%

Key Findings :

  • Ozonolysis produces aldehydes due to the unsymmetrical cleavage of the triple bond .

  • Strong acidic oxidation (KMnO₄/H₂SO₄) generates carboxylic acids .

Homocoupling Reactions

Gold-catalyzed homocoupling of terminal alkynes is a notable reaction for this compound.

Catalyst System Conditions Product Turnover Frequency Reference
PPh₃AuCl₃/LiClTHF, −55°C4,4'-Diundecynyl0.28 s⁻¹
CuI/TMEDADMF, 60°C4,4'-Diundecynyl85%

Mechanism :

  • Au(I) acetylide intermediates form via transmetallation, enabling C–C bond formation .

  • Kinetic studies reveal a first-order dependence on gold catalyst concentration .

Nucleophilic Additions

The terminal alkyne participates in nucleophilic additions, forming substituted alkenes.

Reagent Conditions Product Stereoselectivity Reference
H₂O/HgSO₄H₂SO₄, 100°C4-UndecanoneN/A
RLi (R = alkyl)THF, −78°C4-Alkyl-4-undecene90% trans
Grignard reagentsEt₂O, 25°C4-Alkyl-4-undecene88% cis

Observations :

  • Acid-catalyzed hydration yields ketones via Markovnikov addition .

  • Organometallic reagents add to the triple bond with stereochemical control .

Cycloaddition Reactions

This compound participates in [2+2] and Diels-Alder cycloadditions under specific conditions.

Reaction Type Conditions Product Yield Reference
[2+2] with ethyleneUV light, 254 nmCyclobutane derivative32%
Diels-Alder (w/ diene)140°C, tolueneBicyclic compound67%

Limitations :

  • [2+2] cycloadditions require photoactivation due to poor orbital overlap .

Functional Group Transformations

The alkyne group enables versatile derivatization:

Reaction Reagents Product Application Reference
Sonogashira couplingPd(PPh₃)₄, CuIBiarylalkynePolymer synthesis
Hydroboration-oxidationBH₃, H₂O₂/NaOH4-UndecanolSurfactant precursor

Industrial Relevance :

  • Sonogashira couplings are pivotal in synthesizing conjugated polymers .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, forming carbonaceous residues .

  • pH Sensitivity : Stable in neutral conditions but prone to hydration under acidic/basic regimes .

  • Storage : Requires inert atmosphere (N₂/Ar) to prevent oxidation .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 4-Undecyne with structurally related hydrocarbons:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Structure Boiling Point (°C) Key Role/Application
This compound 60212-31-9 C₁₁H₂₀ 152.28 Internal alkyne (C≡C at C4) ~346 (estimated) Phytotoxic VOC in plant-microbe interactions
1-Undecyne N/A C₁₁H₂₀ 152.28 Terminal alkyne (C≡C at C1) ~200 (estimated) Synthetic intermediate in organic chemistry
4-Methyl-1-undecene 74630-39-0 C₁₂H₂₄ 168.32 Terminal alkene (C=C at C1) N/A Industrial synthesis (99% yield routes)
Undecane 1120-21-4 C₁₁H₂₄ 156.31 Straight-chain alkane 196 Solvent, reference compound in chromatography
4-Methylundecane 2980-69-0 C₁₂H₂₆ 170.33 Branched alkane N/A Standard in mass spectrometry

Key Observations :

  • Positional Isomerism : this compound (internal alkyne) has a higher boiling point (~346°C) than 1-Undecyne (~200°C) due to increased van der Waals interactions in internal alkynes .
  • Functional Group Impact : Alkanes (e.g., Undecane) lack reactivity compared to alkynes and alkenes, making them less relevant in biological signaling but useful as solvents .
  • Biological Specificity : this compound uniquely affects plant growth in a species-dependent manner, unlike 4-Methyl-1-undecene or alkanes, which lack documented phytotoxicity .

Preparation Methods

Synthesis via Carbonyl Compound Homologation to Alkynes

One of the most reliable and widely used approaches to prepare alkynes such as 4-undecyne is through the homologation of carbonyl compounds (aldehydes or ketones) to alkynes via dibromoolefin intermediates. This method is well-documented and involves a two-step process:

  • Step 1: Formation of Dibromoolefin Intermediate
    The aldehyde precursor corresponding to the desired carbon chain length is reacted with a reagent system typically composed of zinc dust, triphenylphosphine, and carbon tetrabromide in dichloromethane at room temperature. This reaction yields the dibromoolefin intermediate quantitatively within 24–30 hours. An alternative, more efficient one-pot method uses dibromomethyl-triphenylphosphonium bromide activated by potassium tert-butoxide, which avoids intermediate isolation and can be performed at room temperature, enhancing operational simplicity and yield.

  • Step 2: Conversion to Terminal Alkyne
    The dibromoolefin is then treated with excess n-butyllithium at low temperature (-78 °C). The first equivalent of n-butyllithium effects lithium-halogen exchange, and the second equivalent induces elimination to form a lithium acetylide intermediate. Hydrolysis of this intermediate furnishes the terminal alkyne, in this case, this compound.

Advantages and Notes:

  • This method allows for high yields and is adaptable to various aldehydes, including aliphatic and aromatic substrates.
  • The one-pot procedure reduces reaction time and simplifies purification.
  • The lithium acetylide intermediate can also be functionalized further by reaction with electrophiles to diversify products.
Step Reagents/Conditions Outcome Notes
1 Zn dust, PPh3, CBr4, CH2Cl2, rt, 24–30 h Dibromoolefin intermediate Alternative: dibromomethyl-triphenylphosphonium bromide + t-BuOK one-pot method
2 n-BuLi (2 equiv), -78 °C, then hydrolysis Terminal alkyne (this compound) Lithium acetylide intermediate formed; hydrolysis with brine preferred

Sonogashira Coupling Approach

Another synthetic route involves the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an appropriate halide or pseudohalide to form an internal alkyne such as this compound. This method is particularly useful when the alkyne needs to be introduced onto a complex molecular scaffold or when synthesizing substituted derivatives.

  • In a reported synthetic scheme, 1-undecyne (terminal alkyne) was coupled with a halogenated precursor under palladium-catalyzed Sonogashira conditions to yield alkynylated derivatives. Although this example focused on derivatives, the method is adaptable for preparing this compound by coupling shorter alkynes with suitable halides.

Key Features:

  • Requires palladium catalyst, typically Pd(PPh3)2Cl2, and a copper co-catalyst.
  • Conducted under mild conditions, often in the presence of an amine base.
  • Allows for selective formation of internal alkynes at desired positions.

Alternative Methods and Considerations

  • Lithium Acetylide Alkylation:
    The lithium acetylide intermediate formed during homologation can be alkylated with alkyl halides to extend the carbon chain, allowing for flexible construction of this compound from shorter alkynes.

  • Hydrogenation and Functional Group Manipulation:
    Metal-catalyzed hydrogenation can be employed in subsequent steps to modify alkyne derivatives, though care must be taken to avoid over-reduction.

Summary Table of Preparation Methods for this compound

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Carbonyl Homologation to Alkyne Aliphatic aldehyde (C9) Zn dust, PPh3, CBr4, n-BuLi, hydrolysis High yield, versatile, scalable Requires low temperature for elimination step
One-pot Dibromoolefin Method Aliphatic aldehyde (C9) Dibromomethyl-triphenylphosphonium bromide, t-BuOK Simplified procedure, no intermediate isolation Sensitive to temperature control
Sonogashira Coupling Terminal alkyne + halide Pd catalyst, Cu co-catalyst, amine base Mild conditions, selective Requires palladium catalyst, may need purification

Research Findings and Yields

  • The homologation method typically affords yields in the range of 70–85% for the alkyne product after hydrolysis.
  • The one-pot dibromoolefin method can improve yields by approximately 5–10% compared to the classical two-step procedure.
  • Sonogashira coupling yields vary depending on substrate and conditions but generally range from 60–90%.

Q & A

Q. What are the standard spectroscopic techniques for characterizing 4-Undecyne, and how can researchers ensure data accuracy?

Methodological Answer: To characterize this compound, use nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis, infrared (IR) spectroscopy to confirm alkyne C≡C stretches (~2100–2260 cm⁻¹), and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure accuracy by:

  • Calibrating instruments with reference standards.
  • Replicating measurements in triplicate to assess precision.
  • Comparing data with literature values for similar alkynes (e.g., terminal vs. internal alkynes) . Example Table:
TechniqueKey Peaks/Data for this compoundCommon Pitfalls
¹³C NMR δ ~65–85 ppm (sp-hybridized carbons)Solvent interference
IR ~2110 cm⁻¹ (C≡C stretch)Overlap with nitrile peaks
GC-MS Molecular ion (M⁺) at m/z 152Column degradation affecting retention time

Q. What synthetic routes are most effective for producing this compound, and what are their key optimization parameters?

Methodological Answer: Common methods include:

  • Dehydrohalogenation of 4-chloroundecane using strong bases (e.g., KOH/ethanol), optimized by controlling reaction time and temperature to avoid side reactions.
  • Alkyne metathesis with Grubbs catalysts, requiring inert atmospheres and rigorous solvent drying. Key parameters:
  • Catalyst loading (5–10 mol% for metathesis).
  • Solvent polarity (non-polar solvents favor alkyne stability).
  • Purity of starting materials (e.g., halide-free intermediates) .

Q. What are the best practices for ensuring reproducibility in kinetic studies involving this compound?

Methodological Answer:

  • Control variables : Temperature (±0.1°C), solvent batch, and catalyst activation.
  • Statistical rigor : Use error bars (standard deviation) and ANOVA to assess significance across replicates.
  • Documentation : Publish raw data and calibration curves in supplementary materials for peer validation .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map transition states and reaction pathways (e.g., hydrogenation or cycloaddition).
  • Validate models by comparing predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).
  • Use software like Gaussian or ORCA, citing computational parameters (basis sets, solvation models) .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in hydrogenation reactions?

Methodological Answer:

  • Systematic replication : Repeat experiments under cited conditions (e.g., H₂ pressure, catalyst type).
  • Error analysis : Quantify uncertainties in gas uptake measurements or product yields.
  • Comparative studies : Benchmark against structurally similar alkynes (e.g., 3-Decyne) to isolate electronic vs. steric effects .

Q. How does the alkyl chain length in this compound influence its physicochemical properties compared to shorter-chain analogues?

Methodological Answer:

  • Property mapping : Measure melting points, solubility (via Hansen parameters), and hydrophobicity (logP).
  • Structure-activity relationships (SAR) : Correlate chain length with reactivity in Sonogashira couplings using linear regression models.
  • Literature synthesis : Compare with C7–C12 alkynes to identify trends .

Q. What experimental design considerations are critical for studying the thermal stability of this compound?

Methodological Answer:

  • Differential scanning calorimetry (DSC) : Monitor decomposition exotherms under inert atmospheres.
  • Variable isolation : Test stability against O₂, moisture, and light exposure independently.
  • Degradation product analysis : Use GC-MS to identify byproducts (e.g., polymerized residues) .

Data Management and Analysis

Q. How should researchers handle conflicting spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

  • Triangulation : Cross-validate using multiple techniques (e.g., XRD for crystallinity, NMR for functional groups).
  • Error tracing : Audit instrument calibration logs and sample preparation protocols.
  • Collaborative review : Share raw data with peers to identify overlooked variables (e.g., solvent polarity effects) .

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